molecular formula C10H11N3O2 B1434472 Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1630907-29-7

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1434472
M. Wt: 205.21 g/mol
InChI Key: JHAUGTADVWANBK-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1630907-29-7 . It has a molecular weight of 205.22 . The IUPAC name for this compound is "methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" .


Molecular Structure Analysis

The Inchi Code for this compound is "1S/C10H11N3O2/c1-13-8(10(14)15-2)4-6-3-7(11)5-12-9(6)13/h3-5H,11H2,1-2H3" . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . It has a molar refractivity of 52.6±0.3 cm^3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.50 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives are synthesized through various chemical processes, often starting from simpler pyrrole or pyridine compounds. These processes include reactions with carbethoxyacetamidine, bromoacetone, or chloroacetaldehyde to obtain pyrroles, which can then be further modified to achieve the desired pyrrolopyridine structure. These compounds are used in the synthesis of complex heterocyclic structures, demonstrating their utility in constructing pharmacologically relevant molecules (Toja et al., 1986).

Antibacterial Activity

One notable application of derivatives of methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is their antibacterial activity. For example, specific compounds synthesized from related pyrrolopyridine structures have demonstrated in vitro antibacterial properties, making them potential candidates for antibiotic drug development (Toja et al., 1986).

Chemiluminescence

Certain derivatives of methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are involved in the synthesis of chemiluminescent compounds. These compounds exhibit light-emitting properties when reacting with specific reagents, making them useful in various analytical and diagnostic applications. Their chemiluminescent properties are particularly valuable in biochemical assays and imaging techniques (Tominaga et al., 1998).

Heterocyclic Chemistry

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a building block in the synthesis of various heterocyclic compounds. These include pyridazinones, pyrimidines, and other polycyclic structures that are of interest in medicinal chemistry for their potential therapeutic properties. The ability to synthesize and modify these structures highlights the versatility and importance of pyrrolopyridine derivatives in the development of new pharmaceuticals (Dodonova et al., 2010).

Safety And Hazards

The compound is stored in a refrigerator . It has a GHS07 pictogram, and the signal word is "Warning" . The precautionary statement is P261 . More safety information can be found in the MSDS .

properties

IUPAC Name

methyl 5-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)4-6-3-7(11)5-12-9(6)13/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAUGTADVWANBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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